Beta-Amyloid (14-21) is classified as an amyloidogenic peptide, which means it has the propensity to form insoluble fibrils. It originates from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This peptide is part of a larger family of amyloid beta peptides, which include variants such as Aβ40 and Aβ42, with Aβ42 being particularly notorious for its aggregation properties and association with Alzheimer's disease pathology .
The synthesis of Beta-Amyloid (14-21) typically involves solid-phase peptide synthesis (SPPS), a well-established method for producing peptides. The process begins with the attachment of the first amino acid to a solid support resin, followed by sequential addition of protected amino acids using coupling reagents.
Key steps in synthesizing Beta-Amyloid (14-21) include:
Beta-Amyloid (14-21) comprises a sequence of hydrophobic amino acids that contribute to its propensity for aggregation. The molecular formula for this fragment is CHN, with a molecular weight of approximately 495.2846 g/mol.
The structural analysis reveals that this peptide adopts a beta-sheet conformation, which is critical for its aggregation behavior. The presence of hydrophobic residues facilitates intermolecular interactions that lead to fibril formation .
The primary chemical reactions involving Beta-Amyloid (14-21) include:
These reactions are often studied using techniques such as thioflavin T assays to quantify fibril formation and circular dichroism spectroscopy to analyze secondary structure changes during aggregation.
The mechanism by which Beta-Amyloid (14-21) contributes to neurotoxicity involves several steps:
Data from various studies indicate that targeting these aggregation processes may provide avenues for therapeutic intervention in Alzheimer's disease .
Beta-Amyloid (14-21) exhibits several notable physical and chemical properties:
Relevant data indicate that modifications to this peptide's structure can significantly alter its aggregation propensity and neurotoxic effects .
Beta-Amyloid (14-21) has several important applications in scientific research:
Amyloid precursor protein (APP) is a type I transmembrane glycoprotein constitutively expressed in neurons, with isoforms APP695, APP751, and APP770 arising from alternative splicing. The amyloidogenic pathway generates beta-amyloid (Aβ) peptides through sequential proteolysis by β- and γ-secretases. β-secretase (BACE1) first cleaves APP within the extracellular domain, shedding soluble APPβ (sAPPβ) and leaving a 99-amino-acid membrane-bound C-terminal fragment (C99). γ-secretase then processes C99 within its transmembrane domain (TMD), releasing Aβ peptides of varying lengths (e.g., Aβ40, Aβ42) and the APP intracellular domain (AICD) [1] [3] [10]. The Aβ(14-21) fragment (HQKLVFFA) is an internal segment common to all major Aβ isoforms, liberated post-translationally through secondary proteolytic events or as part of fibril fragmentation [4].
γ-secretase is a multi-subunit aspartyl protease complex (presenilin, nicastrin, Aph-1, Pen-2) that cleaves C99 via a stepwise tripeptide trimming mechanism. Initial ε-cleavage produces Aβ48 or Aβ49, followed by successive cleavage every 3–4 residues (e.g., Aβ49→Aβ46→Aβ43→Aβ40). The Aβ(14-21) sequence spans residues within the hydrophobic core of all Aβ variants, meaning its exposure depends on γ-secretase’s carboxypeptidase-like activity. Crucially, γ-secretase contains three substrate-binding pockets (S1', S2', S3') that stabilize APP fragments during cleavage. Mutations in presenilin (e.g., PSEN1 FAD variants) alter the efficiency of these cleavages, indirectly influencing Aβ(14-21) accessibility by shifting Aβ production toward longer isoforms (Aβ42) with higher aggregation propensity [2] [10].
Table 1: γ-Secretase Cleavage Sites in APP Processing
Cleavage Type | Product Generated | Subsequent Trimming Steps |
---|---|---|
ε-cleavage | Aβ48/Aβ49 | Initiates processing lines |
ζ-cleavage | Aβ45/Aβ46 | Intermediate trimming step |
γ-cleavage | Aβ38/Aβ40/Aβ42 | Final Aβ products |
The Aβ(14-21) sequence (H14-HQKLVFFA-A21) resides in the mid-region of Aβ, overlapping partially with the TMD boundary (position 28–42). Residues V18-F20 form a hydrophobic cluster critical for Aβ aggregation. Proteolytic accessibility to this region is governed by:
Table 2: Structural and Functional Properties of Aβ(14-21)
Property | Characteristics | Significance |
---|---|---|
Amino Acid Sequence | H-Q-K-L-V-F-F-A | Core hydrophobic aggregation motif (LVFF) |
Secondary Structure | β-strand or random coil (solution); β-sheet (aggregates) | Fibrillization core in full-length Aβ |
Post-Translational Modifications | None directly at (14-21) | Stability allows consistent detection in assays |
Table 3: Pathogenic Mutations Influencing Aβ(14-21) Exposure
Mutation (Gene) | Effect on APP Processing | Impact on Aβ(14-21) Context |
---|---|---|
KM670/671NL (APP) | ↑ BACE1 cleavage → ↑ C99 production | Indirectly ↑ full-length Aβ containing (14-21) |
PSEN1 M146V | Alters γ-secretase processivity → ↑ Aβ42/Aβ40 ratio | ↑ Aggregation-prone Aβ isoforms embedding (14-21) |
APP E693G (Osaka) | Promotes oligomerization near residue 22 | Alters solvent exposure of (14-21) region |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7